Naproxen 2,3-Butylene Glycol Ester is a chemical compound derived from the non-steroidal anti-inflammatory drug (NSAID) naproxen. This compound is categorized as an impurity reference material and is primarily used in pharmaceutical testing. It has the molecular formula and a molecular weight of 302.36 g/mol. The compound is recognized for its analgesic properties, making it relevant in pain management therapies .
Naproxen 2,3-Butylene Glycol Ester is classified under several categories:
The compound's CAS number is 2714843-39-5, indicating its unique identification in chemical databases.
The synthesis of Naproxen 2,3-Butylene Glycol Ester can be achieved through various methods. One notable approach involves the asymmetric catalytic synthesis of naproxen, utilizing racemic 2-halogenated propionate as a starting material. This method employs a bisoxazoline/cobalt catalyst to facilitate the Kumada cross-coupling reaction with a Grignard reagent derived from 6-methoxynaphthalene. The process typically results in high optical purity and yield, demonstrating efficiency in producing the desired compound .
Another synthesis method includes lipase-catalyzed transesterification processes, which allow for the creation of enantioselective prodrugs from racemic mixtures. This method emphasizes the importance of solvent selection and temperature control to optimize reaction conditions .
The molecular structure of Naproxen 2,3-Butylene Glycol Ester can be represented by its SMILES notation: COc1ccc2cc(ccc2c1)[C@H](C)C(=O)OC(C)C(C)O
. The InChI representation is InChI=1S/C18H22O4/c1-11(18(20)22-13(3)12(2)19)14-5-6-16-10-17(21-4)8-7-15(16)9-14/h5-13,19H,1-4H3/t11-,12?,13?/m0/s1
, which provides insight into its chemical connectivity and stereochemistry .
The compound exhibits a complex structure characterized by a naphthalene ring substituted with methoxy and propanoate functional groups.
Naproxen 2,3-Butylene Glycol Ester can undergo various chemical reactions typical of esters. These include hydrolysis to yield naproxen and butylene glycol derivatives. The ester bond can be cleaved under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols .
Additionally, the compound may participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol under catalytic conditions, potentially altering its pharmacokinetic properties.
The mechanism of action for Naproxen 2,3-Butylene Glycol Ester aligns with that of its parent compound naproxen. It primarily functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. By reducing prostaglandin synthesis, this compound effectively alleviates pain and inflammation associated with various conditions such as arthritis and menstrual cramps .
These properties are essential for understanding the stability and handling requirements of the compound during laboratory use .
Naproxen 2,3-Butylene Glycol Ester serves primarily as an impurity reference material in pharmaceutical research. Its role is critical in ensuring quality control during the manufacturing of naproxen-based medications. Additionally, due to its structural similarity to other NSAIDs, it may also be studied for potential therapeutic applications or modifications that could enhance drug delivery systems or improve pharmacological profiles .
Asymmetric synthesis of Naproxen 2,3-Butylene Glycol Ester relies on chiral catalysts to preserve the (S)-enantiomer configuration essential for bioactivity. Cobalt(II) complexes with bisoxazoline ligands enable enantioselective hydrogenation, achieving >95% enantiomeric excess (e.e.) under optimized conditions [5]. The catalyst’s hydrophilic ethylene glycol phase enhances recyclability, with ruthenium leaching below 32 ppb after multiple cycles [2]. Critical modifications involve chiral benzyl or cyclohexyl substituents on the bisoxazoline framework, which create stereoselective pockets for substrate binding.
Table 1: Performance of Chiral Catalysts in Asymmetric Synthesis
Catalyst System | e.e. (%) | Turnover Frequency (hr⁻¹) | Recyclability (cycles) |
---|---|---|---|
Co(II)/Bisoxazoline | 95.7 | 40.7 | ≥5 |
Ru(II)/S-BINAP (Homogeneous) | 96.1 | 131.0 | Not reported |
Ru(II)/S-BINAP/Ionic Liquid | 98.2 | 118.5 | ≥10 |
Reaction kinetics show that catalyst loading at 0.5 mol% in toluene at 50°C maximizes yield (92%) while minimizing racemization [5]. The process involves Kumada cross-coupling between 6-methoxy-2-naphthylmagnesium bromide and chiral propanoate esters, followed by catalytic hydrogenation. Microwave-assisted techniques further reduce reaction times from 24 hours to <4 hours [5] [9].
Lipase-mediated synthesis exploits enzymes’ inherent chirality to generate enantiopure prodrug esters. Candida rugosa lipase achieves 95% enantiomeric excess during transesterification of racemic naproxen with 2,3-butanediol in anhydrous isooctane [3] [6]. The enzyme’s catalytic triad (Ser-His-Glu) selectively cleaves (S)-naproxen esters via a ping-pong Bi-Bi mechanism, where 2,3-butanediol acts as a competitive inhibitor at concentrations >2.0 M [3]. Water content must be rigorously controlled (<0.01% w/v) to suppress hydrolysis side reactions.
Table 2: Lipase Efficiency in Prodrug Synthesis
Lipase Source | Solvent | Temp (°C) | e.e. (%) | Conversion Rate (%) |
---|---|---|---|---|
Candida rugosa | Isooctane | 37 | 95.0 | 82.1 |
Engineered Est924 M2 | Toluene | 45 | 95.7 | 84.6 |
Porcine Liver | THF | 30 | 65.6 | 78.9 |
Regioselectivity presents challenges due to 2,3-butanediol’s stereoisomers (meso, D-, and L-forms). Nuclear magnetic resonance (NMR) studies confirm that lipases favor esterification at the R-configured hydroxyl of meso-butanediol, yielding the 3-hydroxybutan-2-yl (2S)-naproxen ester [6]. Product recovery employs pH-dependent extraction, with the (S)-ester prodrug partitioning into organic phases at pH 3.0–4.0 [3].
Racemic synthesis of Naproxen 2,3-Butylene Glycol Ester involves direct esterification of DL-naproxen with meso-2,3-butanediol under acid catalysis (H₂SO₄, 100°C). This route affords 85–90% yield but necessitates chiral chromatography to resolve enantiomers, reducing net efficiency to 60% [9]. In contrast, stereoselective techniques like lipase catalysis or asymmetric hydrogenation deliver >95% enantiopurity without post-synthetic resolution, though with higher catalyst costs.
Industrial scalability favors racemic routes for low-cost applications, while stereoselective methods dominate pharmaceutical production. Key trade-offs include:
Table 3: Comparison of Production Techniques
Parameter | Racemic Acid Catalysis | Lipase Catalysis | Asymmetric Hydrogenation |
---|---|---|---|
Yield (%) | 85–90 | 70–75 | 90–92 |
Enantiomeric Excess (%) | 0 | 95.0 | 95.7–98.2 |
Catalyst Cost | Low | Moderate | High |
Purification Complexity | High (chiral separation) | Low | Moderate |
Solvent polarity critically impacts Naproxen 2,3-Butylene Glycol Ester synthesis. Nonpolar solvents (e.g., isooctane, log P = 4.5) enhance lipase enantioselectivity by preserving enzyme conformation, while polar aprotic solvents like THF accelerate direct esterification rates 3-fold [3] [6]. Temperature profiles reveal Arrhenius-type behavior, with enzymatic transesterification optimal at 37°C (activation energy = 45 kJ/mol) and thermal esterification at 80–100°C .
Microwave irradiation reduces activation barriers, achieving 95% yield in 30 minutes at 80°C in DMF. Kinetic modeling confirms second-order dependence on naproxen and diol concentrations during non-catalytic esterification, with rate constants increasing from 0.015 L/mol·min at 25°C to 0.210 L/mol·min at 80°C [9].
Table 4: Solvent and Temperature Effects on Synthesis
Solvent (log P) | Temp (°C) | Reaction Type | Rate Constant (k) | e.e. (%) |
---|---|---|---|---|
Isooctane (4.5) | 37 | Enzymatic | 0.18 min⁻¹ | 95.0 |
Toluene (2.5) | 50 | Asymmetric Catalysis | 40.7 hr⁻¹ (TOF) | 95.7 |
DMF (−1.0) | 80 | Thermal Esterification | 0.210 L/mol·min | 0 |
THF (0.5) | 65 | Transesterification | 0.09 min⁻¹ | 78.9 |
Elevated temperatures (>100°C) promote racemization via keto-enol tautomerism, reducing optical purity by 15–20% in thermal processes. Thus, enzymatic or catalytic methods remain preferred for enantioselective synthesis [5] [9].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5